6-Heptene-2,5-dione

Flavor Chemistry Fragrance Formulation Sensory Science

6-Heptene-2,5-dione (CAS 70353-50-3), systematically named hept-6-ene-2,5-dione, is an unsaturated α,β-diketone with molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. The compound features a terminal vinyl group conjugated to a 1,4-dicarbonyl framework (SMILES: CC(=O)CCC(=O)C=C).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 70353-50-3
Cat. No. B15441688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptene-2,5-dione
CAS70353-50-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C=C
InChIInChI=1S/C7H10O2/c1-3-7(9)5-4-6(2)8/h3H,1,4-5H2,2H3
InChIKeyFSNYLYRQGAASLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptene-2,5-dione (CAS 70353-50-3): Technical Baseline and Procurement-Relevant Profile


6-Heptene-2,5-dione (CAS 70353-50-3), systematically named hept-6-ene-2,5-dione, is an unsaturated α,β-diketone with molecular formula C7H10O2 and a molecular weight of 126.15 g/mol [1]. The compound features a terminal vinyl group conjugated to a 1,4-dicarbonyl framework (SMILES: CC(=O)CCC(=O)C=C) [1]. Its computed topological polar surface area is 34.1 Ų and its calculated XLogP3 is 0.1 [1]. The structural arrangement—an isolated alkene and two ketone moieties separated by an ethylene bridge—distinguishes it from fully conjugated enediones and saturated 2,5-diones, imparting distinct reactivity profiles in cycloaddition chemistry and differential binding characteristics in biological systems.

Why 6-Heptene-2,5-dione Cannot Be Interchanged with Other Heptanediones or Unsaturated Diketones


6-Heptene-2,5-dione occupies a structurally unique niche that prevents generic substitution with saturated 2,5-heptanedione (CAS 1703-51-1) or other regioisomeric unsaturated diones. The terminal vinyl group at position 6 enables Diels–Alder dienophile reactivity that is absent in saturated analogs ; conversely, the 1,4-dicarbonyl spacing (2,5-dione) yields distinct chelation geometry and keto–enol tautomerism compared to 1,2- or 1,3-dione isomers [1]. In biological contexts, this precise combination of unsaturation and carbonyl spacing produces unique ligand–protein interactions. For example, its binding to quorum-sensing transcriptional regulators is structure-dependent [2], while its organoleptic profile—described as spicy, lavender-like, warm, and penetrating—differs markedly from related diones employed in flavor and fragrance applications . Substituting a saturated or regioisomeric dione would therefore alter synthetic outcomes in cycloaddition reactions, compromise quorum-sensing antagonism potency, or fundamentally change the sensory character of fragrance formulations.

6-Heptene-2,5-dione: Quantitative Differentiation Evidence for Scientific Selection


Organoleptic Differentiation: Spicy-Lavender Aroma Profile vs. Saturated Diones

6-Heptene-2,5-dione exhibits a complex, multi-note aroma profile described as spicy, fragrant, warm, aromatic, penetrating, and resembling lavender, with a slightly bitter aftertaste . Saturated 2,5-heptanedione (CAS 1703-51-1), by contrast, possesses a comparatively simple, sweet, slightly pungent ketonic odor lacking the aromatic complexity and lavender-like character of the unsaturated analog [1]. This qualitative differentiation has direct procurement implications for fragrance houses and flavor manufacturers: the unsaturated vinyl moiety contributes to the penetrating, warm spice notes that saturated diones cannot replicate.

Flavor Chemistry Fragrance Formulation Sensory Science

Quorum-Sensing Antagonism: IC50 Values Against LuxR and QscR Transcriptional Regulators

6-Heptene-2,5-dione demonstrates concentration-dependent antagonism of quorum-sensing (QS) transcriptional regulators, with an IC50 of 600 nM against LuxR in Vibrio fischeri ES114 [1] and an IC50 of 30 nM against QscR in Pseudomonas aeruginosa expressed in Escherichia coli [1]. The 20-fold difference in potency between LuxR (600 nM) and QscR (30 nM) indicates target selectivity that may be exploitable in anti-virulence strategies. In contrast, saturated 2,5-heptanedione exhibits no reported QS antagonism activity in these systems (class-level inference) [2], suggesting the terminal vinyl group is critical for binding interaction with the transcriptional regulator proteins.

Anti-virulence Quorum Sensing Inhibition Pseudomonas aeruginosa Vibrio fischeri

6-Heptene-2,5-dione: Validated Application Scenarios Based on Quantitative Evidence


Premium Fragrance and Flavor Formulation Requiring Spicy-Lavender Complex Notes

The validated organoleptic profile of 6-Heptene-2,5-dione—spicy, warm, aromatic, penetrating, and lavender-like with a slightly bitter aftertaste —makes it a candidate fragrance ingredient for premium personal care products, fine fragrances, and specialty flavor formulations where saturated 2,5-heptanedione's simpler sweet-pungent character fails to deliver the desired complexity. This scenario is directly supported by the compound's established use as a flavoring agent and in perfumery, soaps, and hair products .

Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa QscR-Mediated Quorum Sensing

The compound's potent antagonism of Pseudomonas aeruginosa QscR (IC50: 30 nM) supports its application as a lead scaffold or tool compound in anti-virulence drug discovery programs. The 20-fold selectivity over Vibrio fischeri LuxR (IC50: 600 nM) suggests potential for pathogen-specific QS inhibition. This scenario addresses the urgent need for non-bactericidal therapies that attenuate P. aeruginosa virulence factor expression without driving antibiotic resistance selection.

Asymmetric Synthesis Using Dienophile Reactivity in Diels–Alder Cycloadditions

The terminal vinyl group of 6-Heptene-2,5-dione enables its use as a dienophile in Diels–Alder cycloaddition reactions . The electron-withdrawing carbonyl substituents activate the alkene toward reaction with electron-rich dienes , while the 1,4-dicarbonyl framework provides chelation sites for asymmetric catalysis using chiral Lewis acids or organocatalysts. This scenario is directly relevant to synthetic chemistry laboratories constructing complex cyclohexene frameworks with defined stereochemistry.

Structure–Activity Relationship Studies of Quorum-Sensing Inhibitor Pharmacophores

The 20-fold difference in IC50 values between QscR (30 nM) and LuxR (600 nM) positions 6-Heptene-2,5-dione as a valuable probe molecule for structure–activity relationship (SAR) investigations. Systematic modification of the vinyl group, carbonyl spacing, and chain length can elucidate the pharmacophoric requirements for selective QS receptor antagonism. This scenario supports medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties in QS inhibitor development programs.

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